2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
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Overview
Description
2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid is a chemical compound that features a morpholine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine typically involves the reaction of morpholine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched 2,6-disubstituted protected piperidines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. The piperidine moiety plays a crucial role in its activity by facilitating interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(piperidin-4-yl)morpholine: This compound has a similar structure but differs in the position of the piperidine substitution.
2,5-Disubstituted protected piperidines: These compounds have similar piperidine moieties but differ in the substitution pattern.
Uniqueness
2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring substituted with dimethyl and piperidinylmethyl groups, along with an oxalic acid moiety. The molecular formula is C14H26N2O5 with a molecular weight of 302.37 g/mol .
Property | Value |
---|---|
Molecular Formula | C14H26N2O5 |
Molecular Weight | 302.37 g/mol |
CAS Number | 1212426-87-3 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act on neurotransmitter systems, potentially influencing central nervous system functions .
Pharmacological Properties
Research into the pharmacological properties of this compound reveals several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of morpholine compounds exhibit antimicrobial properties. For example, similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
- CNS Activity : The compound's structure suggests possible interactions with the histamine H3 receptor, which is implicated in several central nervous system disorders. This makes it a candidate for further investigation in neuropharmacology .
Case Studies and Research Findings
Several studies have explored the biological activities of morpholine derivatives similar to this compound:
- Antibacterial Activity : A study evaluated the antibacterial properties of various morpholine derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/ml compared to standard antibiotics .
- Neuropharmacological Effects : Another research focused on the effects of morpholine derivatives on neurotransmitter release in rat brain slices. Results indicated that certain derivatives could enhance the release of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating mood disorders .
Properties
IUPAC Name |
2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCQZRPMGRMQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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